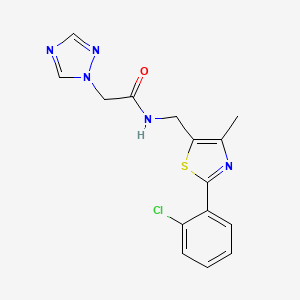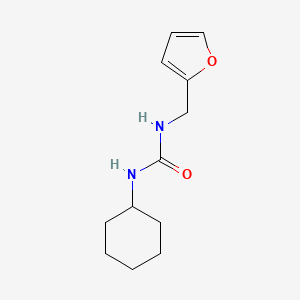
1-Cyclohexyl-3-(furan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(furan-2-ylmethyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CFMU belongs to the class of urea derivatives and is known for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
1-Cyclohexyl-3-(furan-2-ylmethyl)urea has been synthesized through the coupling of purified furfural with urea, characterized by various spectroscopic methods such as GC-MS, FTIR, and 1H-NMR. This compound exhibited susceptibility against a range of pathogens including Escherichia coli, Salmonella typhi, and Staphylococcus aureus, highlighting its potential for medicinal purposes and novel drug development due to its broad spectrum of activity against these microorganisms, excluding Bacillus subtilis (Donlawson et al., 2020).
Enhanced Synthesis from Biomass-Based Furfural
Research demonstrates an improved synthesis method for this compound by coupling purified furfural with urea, resulting in better yields and structural affirmation. The study underscores the applicability of biomass-derived furfural in synthesizing this compound efficiently, characterized by a range of spectroscopic techniques (Orie et al., 2018).
Antimicrobial Properties
Further research into 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, a related compound synthesized through a two-step process starting with this compound, has shown bioactivity against selected microorganisms such as Escherichia coli and Salmonella typhi. This highlights the potential of furfural derivatives in developing new drugs, pointing to the significance of the structural moieties present in these compounds for antimicrobial activities (Don-lawson et al., 2020).
Photoinitiator for 3D Printing
The compound 2,6-bis(furan-2-ylmethylidene) cyclohexan-1-one, which shares structural similarity with this compound, was synthesized for use as a photoinitiator in 3D printing. It demonstrates high polymerization rates and conversion at low concentrations, offering potential applications in light-color materials and visible light photopolymerization in 3D printing technologies (Li et al., 2019).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions, showcasing the potential of urea derivatives, related to this compound, in industrial applications to protect against corrosion. The findings suggest the formation of a protective layer on the steel surface, attributed to the adsorption of active molecules contained within these compounds (Mistry et al., 2011).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMBIDMHBXLQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Chloro-2-nitrophenyl)amino]propan-1-ol](/img/structure/B2916071.png)
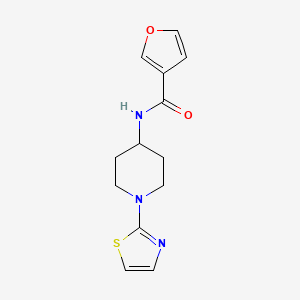
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2916073.png)
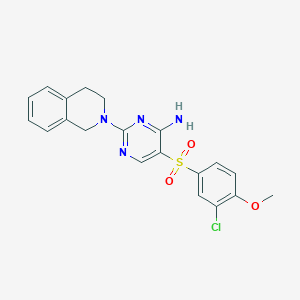
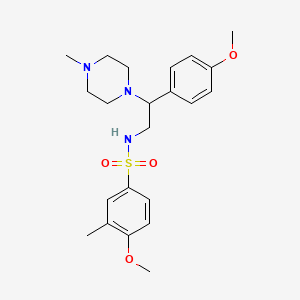

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
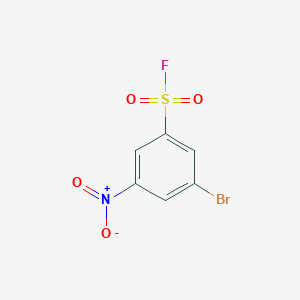
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
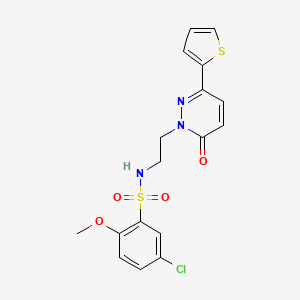
![2-(benzylamino)-2-thioxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2916089.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)
